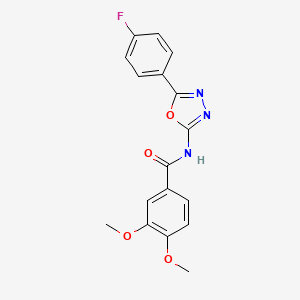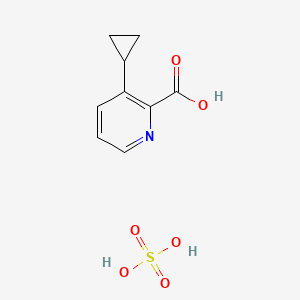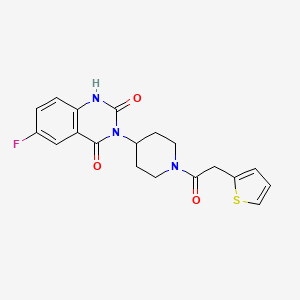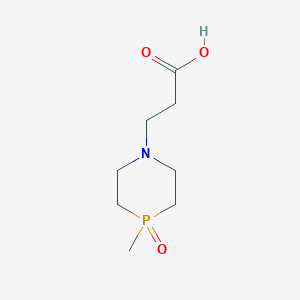
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide, also known as FOXY, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FOXY belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anticonvulsant effects.
Applications De Recherche Scientifique
Anticancer Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide and its derivatives have been explored for their potential anticancer activities. Studies have shown that compounds containing the 1,3,4-oxadiazole moiety exhibit promising anticancer effects against various cancer cell lines. For instance, derivatives synthesized by coupling reactions and intramolecular cyclization showed significant cytotoxicity against the MCF-7 breast cancer cell line, with some compounds demonstrating potency comparable to or exceeding that of standard chemotherapy drugs such as doxorubicin Naik et al., 2022.
Antimicrobial Activity
The antimicrobial potential of 1,3,4-oxadiazole derivatives has also been extensively investigated. Various synthesized compounds have shown effective antimicrobial properties against a range of bacterial and fungal pathogens. For example, hydrazide-hydrazones and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles exhibited potent antifungal activities against clinical and standard Candida pathogens, with some compounds showing higher inhibitory activity than ketoconazole Koçyiğit-Kaymakçıoğlu et al., 2012.
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been recognized, with some compounds showing strong inhibition of NF-κB-dependent transcription and potent activity in reducing intracellular reactive oxygen species generation. These findings suggest potential therapeutic applications in inflammatory and oxidative stress-related conditions Koçyiğit-Kaymakçıoğlu et al., 2012.
Enzymatic Activity Modulation
Research has also delved into the effects of 1,3,4-oxadiazole derivatives on enzymatic activities, particularly those of transferase enzymes. Compounds containing the bis-1,3,4-oxadiazole structure demonstrated modulation of the activities of certain transferase enzymes, indicating potential implications for metabolic and physiological processes Tomi et al., 2010.
Optical and Electronic Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have shown promise in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Certain derivatives exhibit high glass-transition temperatures and significant electrophosphorescent properties, making them suitable as ambipolar hosts in OLEDs for efficient blue and green emission Zhang et al., 2013.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been found to interact with their targets in a way that modulates various biological activities . The interaction often results in changes to the target’s function, which can lead to a variety of downstream effects.
Biochemical Pathways
It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, can affect a broad spectrum of biological pathways . These pathways often involve the targets mentioned above and can lead to a variety of downstream effects, depending on the specific biological activity being modulated.
Result of Action
It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, can have a variety of effects at the molecular and cellular level . These effects are often a result of the compound’s interaction with its targets and the subsequent changes to the function of these targets.
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYRDEASCCDXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride](/img/structure/B2798668.png)
![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)


![2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2798680.png)

![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2798683.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)
![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)